molecular formula C21H26N2O3 B11044804 3-[(3aR,7aS)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

3-[(3aR,7aS)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B11044804
M. Wt: 354.4 g/mol
InChI Key: JTNADPGVQNUSEX-MCPYQZEQSA-N
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Description

3-[(3aR,7aS)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound with a unique structure that combines elements of isoindoline and pyrrolidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3aR,7aS)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Isoindoline Ring: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the Pyrrolidine Ring: This step often involves a condensation reaction with a suitable reagent.

    Functionalization of the Phenyl Ring: The propoxy group is introduced through an etherification reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(3aR,7aS)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and organometallic reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological effects.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3aR,7aS)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3aR,7aS)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-1-phenylpyrrolidine-2,5-dione
  • 3-[(3aR,7aS)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

Uniqueness

The uniqueness of 3-[(3aR,7aS)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

3-[(3aS,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C21H26N2O3/c1-2-11-26-18-9-7-17(8-10-18)23-20(24)12-19(21(23)25)22-13-15-5-3-4-6-16(15)14-22/h3-4,7-10,15-16,19H,2,5-6,11-14H2,1H3/t15-,16+,19?

InChI Key

JTNADPGVQNUSEX-MCPYQZEQSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3C[C@H]4CC=CC[C@H]4C3

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CC4CC=CCC4C3

Origin of Product

United States

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